molecular formula C8H4BrF3 B14277207 Benzene, 1-bromo-4-(trifluoroethenyl)- CAS No. 134959-20-9

Benzene, 1-bromo-4-(trifluoroethenyl)-

Cat. No.: B14277207
CAS No.: 134959-20-9
M. Wt: 237.02 g/mol
InChI Key: FGTZNLPVKLROEL-UHFFFAOYSA-N
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Description

Benzene, 1-bromo-4-(trifluoroethenyl)- is an organic compound that belongs to the class of aromatic compounds It is characterized by a benzene ring substituted with a bromine atom and a trifluoroethenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzene, 1-bromo-4-(trifluoroethenyl)- typically involves the bromination of benzene derivatives followed by the introduction of the trifluoroethenyl group. One common method is the electrophilic aromatic substitution reaction, where benzene is treated with bromine in the presence of a catalyst such as iron bromide to yield bromobenzene. Subsequently, the trifluoroethenyl group can be introduced through a reaction with a suitable trifluoroethenylating agent under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and subsequent functionalization processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Benzene, 1-bromo-4-(trifluoroethenyl)- undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield phenol derivatives, while addition reactions can produce various substituted benzene compounds .

Mechanism of Action

The mechanism of action of Benzene, 1-bromo-4-(trifluoroethenyl)- involves its interaction with molecular targets through various pathways. The bromine atom and trifluoroethenyl group can participate in electrophilic and nucleophilic interactions, respectively. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to specific biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzene, 1-bromo-4-(trifluoroethenyl)- is unique due to the presence of the trifluoroethenyl group, which imparts distinct chemical reactivity and properties compared to other similar compounds. This uniqueness makes it valuable in specific applications where such properties are desired .

Properties

CAS No.

134959-20-9

Molecular Formula

C8H4BrF3

Molecular Weight

237.02 g/mol

IUPAC Name

1-bromo-4-(1,2,2-trifluoroethenyl)benzene

InChI

InChI=1S/C8H4BrF3/c9-6-3-1-5(2-4-6)7(10)8(11)12/h1-4H

InChI Key

FGTZNLPVKLROEL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=C(F)F)F)Br

Origin of Product

United States

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